Ethyl 2-amino-2,3-dihydro-1h-indene-5-carboxylate hydrochloride
Description
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 136834-79-2) is a bicyclic organic compound featuring a fused indene core substituted with an ethyl ester at position 5 and an amino group at position 2. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol and a purity of ≥97% . The compound is synthesized via Pd-catalyzed coupling reactions and serves as a key intermediate in medicinal chemistry, particularly for developing Discoidin Domain Receptor 1 (DDR1) inhibitors . Its crystal structure and reactivity are influenced by the rigid indene backbone and zwitterionic interactions between the protonated amine and chloride counterion .
Properties
IUPAC Name |
ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)9-4-3-8-6-11(13)7-10(8)5-9;/h3-5,11H,2,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNENMXECTTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(C2)N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-18-3 | |
| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Reactivity and Transformations
The compound can undergo several types of reactions:
- Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : Transforms into alcohols or amines with reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions to form diverse derivatives.
Biological Research Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities. Studies have shown promising results in its antimicrobial and anticancer properties. For instance, it has been evaluated for its effects on triple-negative breast cancer cells, demonstrating a significant reduction in cell viability at specific concentrations .
Inhibition of DDR1
The compound has been identified as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is implicated in cancer metastasis and fibrosis. A study reported a dissociation constant (Kd) value of 5.9 nM for binding to DDR1, indicating strong affinity and potential as a therapeutic agent against cancers related to this receptor .
Therapeutic Applications
Potential Cancer Treatment
this compound is being investigated for its therapeutic potential in treating various cancers. It has shown efficacy in inhibiting collagen-induced signaling pathways crucial for cancer progression. In vivo studies suggest it may effectively suppress tumor growth in models of pancreatic cancer .
Mechanism of Action
The compound's mechanism involves interaction with specific enzymes and receptors, modulating their activity to yield various biological effects. Ongoing research aims to elucidate the precise molecular pathways involved in its action .
Case Studies and Research Findings
Several case studies highlight the compound's efficacy:
- Antitumor Activity Study : In vitro studies demonstrated a 55% reduction in cell viability of MDA-MB-231 cells at a concentration of 10 μM after three days of treatment.
- DDR1 Inhibition Study : The compound significantly suppressed collagen-induced DDR1 signaling pathways associated with cancer progression, showcasing its potential as a targeted therapy .
Mechanism of Action
The mechanism of action of ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations at Position 5
The indene scaffold allows for diverse substitutions at position 5, significantly altering physicochemical and biological properties.
Key Findings :
- Fluorine substitution (as in ) reduces molecular weight compared to chlorine analogs but may enhance metabolic stability due to fluorine’s electronegativity.
- Chlorine analogs (e.g., ) exhibit higher predicted collision cross-sections (CCS), suggesting differences in gas-phase ion mobility for analytical applications.
Ester Group Modifications
The ethyl ester group at position 5 can be replaced with methyl or protected variants, influencing solubility and synthetic utility.
Key Findings :
Amino Group Functionalization
Modifications to the amino group at position 2 impact reactivity and biological activity.
Key Findings :
- Primary amines () lack steric hindrance, increasing susceptibility to oxidation and necessitating stringent storage conditions.
Biological Activity
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is an organic compound with significant biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
CAS Number: 27473-62-7
Molecular Formula: C12H15ClN2O2
Molecular Weight: 242.71 g/mol
The compound features an indene core structure with an amino group and an ethyl ester, which contribute to its reactivity and biological interactions.
This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various physiological responses. Ongoing research aims to elucidate the precise molecular pathways involved in its action.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Effects
The compound has been investigated for its anticancer properties , particularly in relation to pancreatic cancer. In vitro studies showed that it significantly inhibited the proliferation of cancer cells, with half-maximal inhibitory concentration (IC50) values indicating potent activity . In vivo models further supported these findings, demonstrating tumor growth inhibition in xenograft studies .
Case Studies and Research Findings
- Antitumor Activity Study : A study focused on the effects of this compound on triple-negative breast cancer cells (MDA-MB-231) revealed a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment . The compound was well tolerated in animal models, indicating a favorable safety profile.
- DDR1 Inhibition : Another investigation highlighted the compound's role as a selective inhibitor of discoidin domain receptor 1 (DDR1). This study reported a dissociation constant (Kd) value of 5.9 nM for binding to DDR1, with significant suppression of collagen-induced signaling pathways that are crucial for cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Binding Affinity (Kd) |
|---|---|---|
| Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate HCl | Antimicrobial, Anticancer | 5.9 nM (DDR1) |
| Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | Moderate Anticancer | Not specified |
| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | Selective DDR1 Inhibitor | Not specified |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis of structurally related indene derivatives often involves cyclization reactions and esterification. For example, ethyl 4,6-diamino-7-(4-oxo-4,5-dihydrothiazol-2-yl)-2,3-dihydro-1H-indene-5-carboxylate was synthesized using 1,4-dioxane and triethylamine as solvents and catalysts, respectively . Optimization includes adjusting stoichiometry, temperature, and catalyst concentration. Purification typically involves column chromatography, with structural confirmation via ¹H NMR (e.g., δ1.16 ppm for ester CH3 and δ4.24 ppm for ester CH2) .
Q. How can researchers validate the structural integrity of this compound?
Key techniques include:
- ¹H NMR : Identifies functional groups (e.g., ester CH3 triplets, NH2 singlets) and ring protons .
- Mass spectrometry : Determines molecular weight and fragmentation patterns.
- Elemental analysis : Confirms purity and stoichiometry. For similar compounds (e.g., 2-aminoindane hydrochloride), CAS RN 2338-18-3 and molecular formula C₉H₁₁ClN are validated using these methods .
Q. What safety protocols are critical for handling hydrochloride salts of indene derivatives?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in fume hoods to prevent inhalation of volatile byproducts.
- Store in airtight containers at controlled temperatures (e.g., -20°C for stability) .
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what techniques resolve enantiomers?
Stereoisomers (e.g., (3R)- vs. (3S)-configurations) exhibit distinct binding affinities. Chiral resolution methods include:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB.
- X-ray crystallography : Resolves absolute configuration, though this requires high-quality crystals . For example, methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a stereospecific building block in drug discovery .
Q. What in silico strategies predict the pharmacokinetic properties of this compound?
- Molecular docking : Assesses binding to targets (e.g., enzymes, receptors) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability. For related compounds, hydrophobicity (logP) and hydrogen-bonding capacity are critical for bioavailability .
Q. How can researchers design enzyme inhibition assays for this compound, particularly targeting phenylalanine ammonia-lyase (PAL)?
- Kinetic assays : Monitor PAL activity via UV-Vis spectroscopy (absorbance at 290 nm for trans-cinnamic acid formation).
- IC₅₀ determination : Use dose-response curves with purified PAL enzyme. The structurally similar (2-Amino-2,3-dihydro-1H-inden-2-yl)-phosphonic Acid Hydrochloride shows PAL inhibition (Ki values reported via competitive binding assays) .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS : Detects low-abundance byproducts (e.g., regioisomers or unreacted intermediates) .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways. For example, impurities in ethyl ester derivatives are monitored using reverse-phase C18 columns .
Methodological Considerations
Q. How can researchers optimize reaction yields for large-scale synthesis?
- DoE (Design of Experiments) : Varies factors like solvent polarity (e.g., dioxane vs. THF), catalyst loading, and reaction time .
- Flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .
Q. What spectroscopic techniques differentiate proton environments in the indene ring system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
